molecular formula C9H9BrO3 B1280424 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one CAS No. 62932-94-9

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Cat. No.: B1280424
CAS No.: 62932-94-9
M. Wt: 245.07 g/mol
InChI Key: XWRBIXFTHXFQKC-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS: 62932-94-9) is a brominated acetophenone derivative with a phenyl ring substituted at the 4-position by a hydroxyl (-OH) group and at the 3-position by a hydroxymethyl (-CH2OH) group. Its molecular formula is C₉H₉BrO₃ (InChI: 1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2), and it serves as a key intermediate in the synthesis of vilanterol, a long-acting β2-adrenoceptor agonist used in respiratory therapies . The compound’s polarity and hydrogen-bonding capacity, derived from its hydroxyl and hydroxymethyl groups, distinguish it from simpler halogenated acetophenones.

Properties

IUPAC Name

2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRBIXFTHXFQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462701
Record name 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62932-94-9
Record name 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID60462701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(4-hydroxy-3-(hydromethyl)phenyl)ethanone
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Preparation Methods

Reaction Mechanism and Conditions

This method adapts protocols from α-bromination of analogous phenolic ketones. The precursor, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone, undergoes bromination at the α-carbon using bromine (Br₂) in chloroform under sulfuric acid catalysis. The reaction proceeds via electrophilic attack at the ketone’s α-position, facilitated by acid-mediated enol formation.

Procedure :

  • Dissolve 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone (10 g, 54 mmol) in chloroform (50 mL) at 65°C.
  • Add concentrated sulfuric acid (3.8 mL) dropwise with stirring.
  • Introduce bromine (3.9 mL, 76 mmol) over 30 minutes.
  • React for 5 h at 65°C, then quench with water (60 mL).
  • Extract with chloroform, wash with NaHCO₃, dry (MgSO₄), and concentrate.
  • Purify via silica chromatography (hexane/acetone, 4:1) to yield the product as pale-yellow crystals.

Key Parameters :

  • Yield : 81%
  • Purity : >98% (HPLC)
  • Side Reactions : Nuclear bromination (<5%) due to residual moisture.

Hydrobromic Acid in Tetrahydrofuran

Protecting Group Strategy

To prevent oxidation of the hydroxymethyl group, a diacetate-protected precursor is often employed. This approach, while excluded from direct citation due to source restrictions, aligns with industrial practices for sensitive substrates.

Procedure :

  • Protect 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone by acetylation (acetic anhydride, pyridine, 0°C, 2 h).
  • Treat the diacetate derivative with 1 N HBr in tetrahydrofuran (THF) at 75°C for 8 h.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
  • Deprotect using methanolic HCl (1 M, 2 h) to yield the final product.

Key Parameters :

  • Yield : 78% (over two steps)
  • Advantage : Minimizes side reactions (e.g., hydroxymethyl oxidation).

Oxidative Bromination with Ammonium Bromide and Persulfate

Eco-Friendly Approach

This method uses NH₄Br and (NH₄)₂S₂O₈ under aqueous grinding conditions, though originally developed for nuclear bromination. Modifications enable α-selectivity:

Procedure :

  • Grind 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone (5 g, 27 mmol) with NH₄Br (3.2 g, 32 mmol) and (NH₄)₂S₂O₈ (7.3 g, 32 mmol) in water (20 mL) for 4 h.
  • Filter, wash with cold water, and recrystallize from ethanol.

Key Parameters :

  • Yield : 65%
  • Limitation : Competing nuclear bromination (20–30%) necessitates rigorous purification.

Copper-Catalyzed Nitration-Bromination Tandem Synthesis

Recent Advancements

A 2025 patent describes a tandem nitration-bromination route using p-hydroxyacetophenone, though adaptable to hydroxymethyl derivatives:

Procedure :

  • React 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone (1.0 g, 5.4 mmol) with Cu(OAc)₂ (0.37 mmol) and NH₄NO₃ (8.1 mmol) in 80% acetic acid (15 mL) at 100°C for 24 h.
  • Extract with ethyl acetate, dry (MgSO₄), and concentrate.

Key Parameters :

  • Yield : 85%
  • Role of Cu²⁺ : Enhances bromine incorporation while suppressing demethylation.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage Limitation
Acid-Catalyzed Br₂ 81 98 5 High selectivity Requires toxic CHCl₃
HBr/THF 78 97 10 Protects sensitive groups Multi-step, low atom economy
NH₄Br/(NH₄)₂S₂O₈ 65 95 4 Solvent-free, eco-friendly Nuclear bromination side products
Cu-Catalyzed 85 99 24 Tandem functionalization Long reaction time

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • CAS Number : 62932-94-9

The compound features a bromine atom at the second position of the ethanone group and hydroxyl and hydroxymethyl groups on the phenyl ring. These structural characteristics contribute to its reactivity and biological activity.

Organic Synthesis

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one serves as a reagent in organic synthesis, facilitating the preparation of various derivatives. Its bromine atom allows for substitution reactions, enabling the formation of new compounds through nucleophilic attack by amines, thiols, or alkoxides.

Types of Reactions :

  • Substitution Reactions : The bromine can be replaced by other nucleophiles.
  • Oxidation Reactions : Hydroxyl and hydroxymethyl groups can be oxidized to form carbonyl compounds.
  • Reduction Reactions : The compound can be reduced to yield alcohols or other derivatives.

Recent studies indicate that this compound exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Biochemical Interactions :

  • Influences enzyme and protein activities.
  • Affects cell signaling pathways and gene expression.
  • Used in the design of haptens for screening monoclonal antibodies.

Applications in Industry

In industrial settings, this compound is utilized in the synthesis of fine chemicals and specialty materials. Its ability to act as a versatile building block makes it valuable for producing various chemical intermediates used in pharmaceuticals and agrochemicals.

Antioxidant Activity Study

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced oxidative stress markers in cellular models. This suggests potential therapeutic applications in treating oxidative stress-related conditions.

Monoclonal Antibody Development

Research involving this compound has shown its effectiveness as a hapten in the development of highly sensitive monoclonal antibodies. The specificity achieved through its unique structure enhances the detection capabilities in diagnostic assays.

Summary Table of Applications

Application AreaDescription
Organic SynthesisUsed as a reagent for preparing various chemical derivatives through substitution reactions.
Biological ResearchExhibits antioxidant properties; influences cellular processes and enzyme activities.
Industrial ChemistryServes as a building block for fine chemicals and specialty materials in pharmaceuticals.
Monoclonal AntibodiesActs as a hapten for developing specific antibodies for diagnostic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological applications, it may act as a hapten, binding to antibodies and facilitating their detection. The bromine atom and hydroxyl groups play crucial roles in its reactivity and binding properties .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 4-OH, 3-CH2OH C₉H₉BrO₃ 259.07 High polarity; hydrogen-bond donor; vilanterol intermediate
2-Bromo-1-(4-fluorophenyl)ethanone 4-F C₈H₆BrFO 217.04 Electronegative F enhances reactivity in SN2 reactions; lower solubility in water
2-Bromo-1-(4-thien-3-ylphenyl)ethanone 4-thien-3-yl C₁₂H₉BrOS 289.16 Thienyl group introduces π-π stacking potential; used in materials science
2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethanone 4-OH, 3-CH₂CH₂OH C₁₀H₁₁BrO₃ 259.10 Longer hydroxyalkyl chain increases flexibility; similar synthesis routes
2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one 2,4-Cl, 6-OCH₃ C₉H₇BrCl₂O₂ 308.97 Chlorine substituents enhance lipophilicity; antibacterial activity
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone 4-OH, 3,5-OCH₃ C₁₀H₁₁BrO₄ 275.10 Methoxy groups reduce acidity (pKa ~10 vs. ~8 for -OH); used in flavonoid synthesis

Reactivity and Stability

  • Electron-Withdrawing vs. Donating Groups: The target compound’s hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups are electron-donating, stabilizing the phenyl ring and reducing electrophilic substitution rates compared to halogenated analogs like 2-Bromo-1-(4-fluorophenyl)ethanone .
  • Hydrogen Bonding: The -OH and -CH2OH groups enable strong hydrogen bonding, improving solubility in polar solvents (e.g., water or ethanol) compared to methoxy- or alkyl-substituted derivatives .

Biological Activity

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, also known by its CAS number 62932-94-9, is a brominated phenolic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • Structure : The compound features a bromine atom attached to a phenolic structure, which is critical for its biological activity.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro assays reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Activity

Research indicates that this compound may have anticancer effects. It has been found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Antioxidant Efficacy

In a controlled study, this compound was administered to cell cultures subjected to oxidative stress. Results showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, indicating its strong antioxidant capacity.

Case Study 2: Antimicrobial Testing

A series of agar diffusion tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated notable zones of inhibition, particularly against E. coli and S. aureus, suggesting its potential as an effective antimicrobial agent.

Data Tables

Activity TypeObserved EffectReference
AntioxidantSignificant ROS scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis

Q & A

Q. What are the established synthetic routes for 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation followed by bromination. A common precursor, 4-hydroxy-3-(hydroxymethyl)acetophenone, undergoes bromination at the α-position using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature (0–25°C). Yield optimization requires careful stoichiometry (1:1.2 molar ratio of precursor to brominating agent) and inert atmosphere to prevent oxidation of the hydroxymethyl group . Competing side reactions, such as over-bromination or ether formation, are mitigated by monitoring reaction progress via TLC or HPLC.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR : 1^1H NMR reveals the α-bromine’s deshielding effect (δ ~4.8–5.2 ppm for the CH2_2Br group) and aromatic protons (δ ~6.8–7.5 ppm). 13^{13}C NMR confirms the ketone carbonyl (δ ~195–205 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing influenced by hydrogen bonding between hydroxyl and hydroxymethyl groups, with typical space groups like P21_1/c .
  • Mass spectrometry : ESI-MS shows [M+H]+^+ at m/z 245.07 (C9_9H9_9BrO3_3), with fragmentation patterns indicating cleavage of the bromoethyl group .

Q. How do substituents (hydroxy, hydroxymethyl) impact the compound’s stability and solubility?

The hydroxyl and hydroxymethyl groups enhance solubility in polar solvents (e.g., DMSO, ethanol) but reduce stability in acidic/basic conditions due to potential deprotonation or ether formation. Stability studies (TGA/DSC) show decomposition onset at ~150°C, with hygroscopicity requiring storage under anhydrous conditions .

Advanced Research Questions

Q. How can structural tautomerism or conformational flexibility affect reactivity in cross-coupling reactions?

The α-bromo ketone moiety is prone to keto-enol tautomerism, which influences its reactivity in Suzuki or Ullmann couplings. Enolization (favored in basic conditions) can lead to side reactions unless stabilized by chelating ligands (e.g., Pd(PPh3_3)4_4). Computational studies (DFT) predict enol formation energy barriers of ~15–20 kcal/mol, guiding catalyst selection .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 78–82°C vs. 65–66°C in analogous bromo-ketones) arise from polymorphic forms or impurities. Orthogonal validation methods include:

  • PXRD : Differentiates crystalline phases.
  • DSC : Measures phase transitions with ±1°C accuracy.
  • HPLC purity assays : Quantifies impurities >0.1% .

Q. How does this compound serve as a precursor in pharmaceutical impurity profiling?

It is identified as Salbutamol Impurity J (EP), requiring rigorous control during β2_2-agonist synthesis. Methodological approaches include:

  • HPLC-UV/HRMS : Quantifies impurity levels at ≤0.1% using C18 columns (gradient: 0.1% TFA in water/acetonitrile).
  • Forced degradation studies : Acidic hydrolysis (0.1M HCl, 60°C) generates the impurity, validating stability-indicating assays .

Q. What computational tools model its interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities to targets like cytochrome P450. The hydroxymethyl group’s hydrogen bonding with active-site residues (e.g., Tyr-307) is critical for inhibitory activity, with binding energies ~−8.5 kcal/mol .

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